molecular formula C6H9NO2S B063510 Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate CAS No. 167280-87-7

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

Cat. No. B063510
CAS RN: 167280-87-7
M. Wt: 159.21 g/mol
InChI Key: DPYPWIVLRCXERW-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (MADHC) is an important compound in the field of organic chemistry, biochemistry, and pharmacology. It is a member of the thiophene family, which is a group of heterocyclic compounds that contain a sulfur atom in the ring structure. MADHC is a versatile compound that has been widely used in various applications due to its unique properties. MADHC has been studied for its potential in medicinal chemistry, drug delivery, and bioimaging.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can protect metals from corrosion, which is crucial in industries such as oil and gas, water treatment, and manufacturing .

Organic Semiconductors

Molecules with the thiophene ring system have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Anticancer Properties

Thiophene derivatives exhibit many pharmacological properties, including anticancer properties . They can be used in the development of new drugs for cancer treatment .

Anti-inflammatory Properties

Compounds like suprofen, which have a 2-substituted thiophene framework, are known as nonsteroidal anti-inflammatory drugs . They can be used to treat conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

Thiophene derivatives also exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents to treat various bacterial and fungal infections .

Antihypertensive Properties

Thiophene derivatives have shown antihypertensive properties . They can be used in the development of drugs for the treatment of high blood pressure .

Anti-atherosclerotic Properties

Thiophene derivatives have shown anti-atherosclerotic properties . They can be used in the development of drugs for the treatment of atherosclerosis, a disease where plaque builds up inside the arteries .

properties

IUPAC Name

methyl 4-amino-2,3-dihydrothiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYPWIVLRCXERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352045
Record name methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167280-87-7
Record name methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
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Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
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Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
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Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
Reactant of Route 5
Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
Reactant of Route 6
Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

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